1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
Overview
Description
TAM-67, also known as dominant-negative c-Jun, is a modified version of the c-Jun protein that lacks the transactivation domain. This compound is a potent inhibitor of activator protein 1 (AP-1) mediated transactivation. TAM-67 is primarily used in scientific research to study the role of AP-1 in various cellular processes, including tumorigenesis and inflammation .
Preparation Methods
The preparation of TAM-67 involves recombinant DNA technology. The gene encoding the modified c-Jun protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the TAM-67 protein, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
TAM-67 primarily functions as a biological inhibitor rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary interaction is with other proteins, specifically Jun or Fos family proteins, to inhibit AP-1 activation. This inhibition occurs through dimerization, where TAM-67 forms a complex with these proteins, preventing them from binding to DNA and activating transcription .
Scientific Research Applications
TAM-67 has a wide range of applications in scientific research:
Cancer Research: TAM-67 is used to study the role of AP-1 in tumorigenesis.
Inflammation Studies: By blocking AP-1 activation, TAM-67 helps researchers understand the role of AP-1 in inflammatory responses.
Mechanism of Action
TAM-67 exerts its effects by inhibiting the activation of AP-1. It achieves this by dimerizing with Jun or Fos family proteins, preventing them from forming functional AP-1 complexes that can bind to DNA and activate transcription. Additionally, TAM-67 can block nuclear factor kappa B (NFκB) activation by interacting with NFκB p65, further inhibiting transcriptional activation of target genes .
Comparison with Similar Compounds
TAM-67 is unique in its ability to inhibit AP-1 mediated transactivation without affecting general cell proliferation or hyperplasia. Similar compounds include other dominant-negative mutants of transcription factors, such as dominant-negative NFκB inhibitors. TAM-67 is distinct in its specificity for AP-1 and its ability to block both AP-1 and NFκB pathways .
Similar Compounds
- Dominant-negative NFκB inhibitors
- Dominant-negative Fos mutants
- Dominant-negative Jun mutants
TAM-67’s specificity and dual inhibition of AP-1 and NFκB pathways make it a valuable tool in research focused on understanding the molecular mechanisms underlying cancer and inflammation .
Properties
CAS No. |
82668-33-5 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
UOLJKAPABHXFRE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
82668-33-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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